molecular formula C8H11NO3 B3058632 8-Oxa-2-azaspiro[4.5]decane-1,3-dione CAS No. 90607-23-1

8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B3058632
CAS No.: 90607-23-1
M. Wt: 169.18
InChI Key: IHCTUJSPEDLQRV-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a heterocyclic compound with the molecular formula C8H11NO3 and a molecular mass of 169.18 g/mol . This compound is notable for its spiro structure, which includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, making it accessible for laboratory synthesis. The process involves the formation of the spiro ring system through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the laboratory synthesis suggests that similar routes could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions would be advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2 and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism by which 8-Oxa-2-azaspiro[4.5]decane-1,3-dione exerts its effects involves interactions with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-2-azaspiro[4.5]decane-1,3-dione is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biochemical interactions .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-5-8(7(11)9-6)1-3-12-4-2-8/h1-5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCTUJSPEDLQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285922
Record name 8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90607-23-1
Record name 8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90607-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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